molecular formula C19H21N5O B2371238 N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-1-naphthamide CAS No. 1796988-34-5

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-1-naphthamide

Cat. No.: B2371238
CAS No.: 1796988-34-5
M. Wt: 335.411
InChI Key: MTWPVQRCIGOEGC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring attached to a naphthamide group via a nitrogen atom. The dimethylamino groups on the pyrimidine ring would likely impart some degree of polarity to the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic rings might suggest it has a relatively high boiling point and may be soluble in some organic solvents.

Scientific Research Applications

Complexation with Metals

One area of research involves the synthesis and characterization of metal complexes with ligands resembling N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-1-naphthamide. For instance, the study by Brown, Olmstead, and Mascharak (1990) investigates the iron(II) and iron(III) complexes of a related ligand, highlighting the antitumor drug bleomycin's metal-chelating domain. These complexes may offer insights into designing new metal-based therapeutics or catalysts (Brown, Olmstead, & Mascharak, 1990).

Materials Science Applications

In materials science, derivatives of this compound are used in synthesizing aromatic polyimides with excellent thermal stability and solubility properties. Paşahan, Köytepe, and Ekinci (2011) developed naphthalene-based polyimides used for immobilizing enzymes, indicating potential applications in biosensors and catalysis (Paşahan, Köytepe, & Ekinci, 2011).

Antitumor Activity

Research on derivatives also extends to evaluating antitumor properties. Refat, Fadda, and Kamal (2015) synthesized new biscarboxamidocoumarin and chromene derivatives, demonstrating promising in vitro antitumor activity. This research points to the potential of naphthalene derivatives in developing new anticancer agents (Refat, Fadda, & Kamal, 2015).

Photophysical Properties and Sensing Applications

The photophysical properties of pyrimidine-phthalimide derivatives, as studied by Yan et al. (2017), reveal their applications as colorimetric pH sensors and logic gates. These findings demonstrate the versatility of naphthalene and pyrimidine derivatives in developing novel materials for sensing and imaging applications (Yan, Meng, Li, Ge, & Lu, 2017).

DNA Binding and Anticancer Agents

Further, the amino-substituted naphthalene imides and diimides show selective DNA binding capabilities, with applications as anticancer agents due to their sequence-selective interactions with DNA. This property makes them attractive candidates for designing more targeted cancer therapies (Liu, Hecker, & Rill, 1996).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with.

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-23(2)17-16(12-20-19(22-17)24(3)4)21-18(25)15-11-7-9-13-8-5-6-10-14(13)15/h5-12H,1-4H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWPVQRCIGOEGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CC3=CC=CC=C32)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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